An In-Depth Technical Guide to 2-Amino-5-bromo-3-nitrobenzotrifluoride and its Acetylated Derivative
An In-Depth Technical Guide to 2-Amino-5-bromo-3-nitrobenzotrifluoride and its Acetylated Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and development, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Among these, substituted nitroaromatics serve as crucial intermediates for the synthesis of a wide array of complex molecular architectures. This technical guide focuses on 2-Amino-5-bromo-3-nitrobenzotrifluoride (CAS Number: 157026-18-1) , a highly functionalized aromatic compound that stands as a valuable starting material in medicinal chemistry.
Physicochemical Properties of 2-Amino-5-bromo-3-nitrobenzotrifluoride
The strategic placement of an amino, a bromo, a nitro, and a trifluoromethyl group on the benzene ring imparts a unique reactivity profile to this molecule. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group.
| Property | Value |
| CAS Number | 157026-18-1 |
| Molecular Formula | C₇H₄BrF₃N₂O₂ |
| Molecular Weight | 285.02 g/mol |
| Appearance | Light-yellow to yellow powder or crystals |
| Purity | Typically ≥98% |
| Synonyms | 4-Bromo-2-nitro-6-(trifluoromethyl)aniline |
Synthesis of 2-Amino-5-bromo-3-nitrobenzotrifluoride
The synthesis of 2-Amino-5-bromo-3-nitrobenzotrifluoride can be achieved through a multi-step process. A common route involves the nitration of an appropriately substituted acetanilide, followed by deprotection of the acetyl group.
Conceptual Synthesis Pathway
Caption: Conceptual workflow for the synthesis of 2-Amino-5-bromo-3-nitrobenzotrifluoride.
Experimental Protocol: Synthesis from N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide
This protocol outlines the nitration of N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide followed by hydrolysis to yield the target compound.
Step 1: Nitration
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In a reaction vessel equipped with a stirrer and a thermometer, cool 350 mL of sulfuric acid to 5°C using an ice bath.
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To the cooled sulfuric acid, add 100 g (355 mmol) of N-(4-bromo-2-(trifluoromethyl)phenyl)acetamide in one portion, ensuring the internal temperature is maintained between 5°C and 10°C.
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Once the solid has completely dissolved and the temperature is stabilized at 5°C, slowly add 43.8 mL of 70% nitric acid dropwise. It is crucial to maintain the internal temperature below 10°C during the addition.
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After the addition is complete, maintain the reaction temperature between 8°C and 12°C and continue stirring until the reaction is complete (monitoring by TLC is recommended).
Step 2: Hydrolysis 5. Upon completion of the nitration, the reaction mixture contains the acetylated intermediate. To hydrolyze the acetamide, the temperature can be carefully raised to 80-95°C and maintained overnight. Note that this step may cause foaming, which can be controlled by the addition of co-solvents like 1,4-dioxane and tetrahydrofuran. 6. After the hydrolysis is complete, cool the reaction mixture to room temperature. 7. Extract the product with ethyl acetate (3x). 8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-5-bromo-3-nitrobenzotrifluoride.
Conversion to 2-Acetamido-5-bromo-3-nitrobenzotrifluoride
The acetylation of the primary amino group of 2-Amino-5-bromo-3-nitrobenzotrifluoride is a fundamental transformation to yield the title compound of this guide. This reaction proceeds via nucleophilic acyl substitution.
Reaction Mechanism
Caption: Mechanism of aniline acetylation.
Experimental Protocol: Acetylation of 2-Amino-5-bromo-3-nitrobenzotrifluoride
This generalized protocol is based on standard procedures for the acetylation of anilines and should be adapted and optimized for this specific substrate.[1][2]
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Dissolution: In a suitable reaction flask, dissolve 10 mmol of 2-Amino-5-bromo-3-nitrobenzotrifluoride in glacial acetic acid. The electron-withdrawing groups may reduce solubility, so gentle warming may be necessary.
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Addition of Acetylating Agent: To the stirred solution, slowly add 1.1 to 1.2 equivalents of acetic anhydride. The reaction is typically exothermic.
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Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold water or crushed ice. This will cause the acetylated product to precipitate.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid with cold water to remove any remaining acetic acid and other water-soluble impurities.
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Drying and Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization of 2-Amino-5-bromo-3-nitrobenzotrifluoride
Accurate characterization of the starting material is paramount for any subsequent synthetic work. Below is a summary of expected spectroscopic data.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆) δ ppm: 8.40 (d, 1H), 7.96 (d, 1H), 7.44 (br. s, 2H, -NH₂) |
| ¹³C NMR | Aromatic carbons are expected in the 110-150 ppm range. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. |
| FTIR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1530 and ~1350 (N-O stretches of nitro group), ~1300-1100 (C-F stretches). |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ is expected at approximately 284/286, reflecting the isotopic pattern of bromine. |
Applications in Drug Discovery and Development
2-Amino-5-bromo-3-nitrobenzotrifluoride and its derivatives are valuable intermediates in the synthesis of pharmacologically active molecules.
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Scaffold for Complex Synthesis: The multiple functional groups provide handles for a variety of chemical transformations, including nucleophilic and electrophilic aromatic substitutions, diazotization of the amino group, and reduction of the nitro group.
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Synthesis of TRPM8 Antagonists: This compound is a known reagent for the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes, which have been identified as antagonists of the transient receptor potential melastatin 8 (TRPM8). TRPM8 is a target for the treatment of pain conditions related to cold.
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Introduction of Trifluoromethyl Group: The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry for its ability to enhance metabolic stability and cell membrane permeability.[3]
Safety and Handling
As with all nitroaromatic and halogenated compounds, proper safety precautions must be observed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Work in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes. This compound is classified as a skin and eye irritant.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Amino-5-bromo-3-nitrobenzotrifluoride is a key synthetic intermediate with significant potential in drug discovery and development. Its rich functionality allows for diverse chemical modifications, making it a valuable building block for complex molecular targets. The straightforward acetylation to 2-Acetamido-5-bromo-3-nitrobenzotrifluoride further expands its utility, providing researchers with a versatile tool for the synthesis of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols to effectively utilize these compounds in a research setting.
References
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Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Deep Dive into 2-Amino-5-bromobenzotrifluoride: Synthesis and Pharmaceutical Applications. Retrieved from [Link]
